molecular formula C13H12FNO B8503908 (2-Fluoro-4-phenoxyphenyl)methanamine

(2-Fluoro-4-phenoxyphenyl)methanamine

Cat. No.: B8503908
M. Wt: 217.24 g/mol
InChI Key: YNEQXTYAPGVRPJ-UHFFFAOYSA-N
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Description

(2-Fluoro-4-phenoxyphenyl)methanamine is an organic compound that belongs to the class of phenylmethylamines It features a benzylamine moiety substituted with a fluorine atom at the 2-position and a phenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-phenoxyphenyl)methanamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-4-nitrobenzene with phenol, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-phenoxyphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted benz

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

(2-fluoro-4-phenoxyphenyl)methanamine

InChI

InChI=1S/C13H12FNO/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-8H,9,15H2

InChI Key

YNEQXTYAPGVRPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve (2-fluoro-4-phenoxy-benzyl)-carbamic acid tert-butyl ester (2.44 g, 7.72 mmol) in DCM (200 mL). Add trifluoroacetic acid (50 mL) then stir at ambient temperature for 16 h. Evaporate the solvent, dissolve the residue in DCM and wash with 1N aqueous NaOH. Dry over Na2SO4 and concentrate in vacuo. Purify by SCX chromatography to obtain the title compound (557 mg, 33%). MS (ES+) m/z: 201 M+H−NH3)+.
Name
(2-fluoro-4-phenoxy-benzyl)-carbamic acid tert-butyl ester
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
33%

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